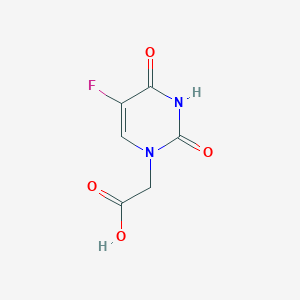

2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

CAS No.: 56059-30-4

Cat. No.: VC5043815

Molecular Formula: C6H5FN2O4

Molecular Weight: 188.114

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56059-30-4 |

|---|---|

| Molecular Formula | C6H5FN2O4 |

| Molecular Weight | 188.114 |

| IUPAC Name | 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetic acid |

| Standard InChI | InChI=1S/C6H5FN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) |

| Standard InChI Key | CPMUSDZOVZYEJJ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=O)NC(=O)N1CC(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid features a pyrimidine ring substituted at position 5 with fluorine and at position 1 with an acetic acid group. The molecular formula is C₆H₅FN₂O₄, with a monoisotopic mass of 188.023335 Da . The SMILES notation C1=C(C(=O)NC(=O)N1CC(=O)O)F delineates the connectivity: a pyrimidine core (positions 2 and 4 ketone groups, position 5 fluorine) linked to a carboxymethyl moiety . X-ray crystallography confirms the planar pyrimidine ring and hydrogen-bonding interactions between the carbonyl oxygen and acetic acid group .

Physical and Chemical Characteristics

Key physicochemical parameters include:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

The compound’s stability under ambient conditions necessitates storage in sealed, dry containers .

Synthesis and Derivative Formation

Carboxymethylation of 5-Fluorouracil

The parent compound is synthesized via carboxymethylation of 5-FU. Reacting 5-FU with chloroacetic acid under basic conditions yields the acetic acid derivative . Optimization studies suggest that using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) as coupling agents enhances reaction efficiency (68–85% yield) .

Amino Acid Ester Derivatives

To improve bioavailability, researchers have conjugated the acetic acid group with amino acid esters. For example:

-

(R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate exhibits superior inhibitory effects against liver cancer BEL-7402 cells (IC₅₀ = 12.00 μM) compared to 5-FU (IC₅₀ = 50.52 μM) .

The synthetic route involves coupling 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid with amino acid esters using EDC/HOBt, followed by purification via silica gel chromatography .

Antitumor Activity and Mechanism

In Vitro Cytotoxicity

Derivatives of 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid demonstrate marked cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC₅₀ (μM) | Fold-Reversal vs. Control |

|---|---|---|---|

| 5-FU | BEL-7402 | 50.52 | 1.00 |

| (R)-ethyl derivative | BEL-7402 | 12.00 | 4.21 |

| Verapamil (control) | BEL-7402 | 20.72 | 2.44 |

The (R)-ethyl derivative outperforms 5-FU by 4.21-fold, attributed to enhanced cellular uptake and thymidylate synthase inhibition .

Mechanism of Action

Like 5-FU, the compound inhibits thymidylate synthase, disrupting DNA synthesis. The acetic acid side chain facilitates prodrug formation, enabling targeted release in tumor microenvironments . Additionally, amino acid ester conjugates exploit peptide transporters for selective uptake into cancer cells .

Pharmacological Applications

Prodrug Development

The acetic acid moiety serves as a linker for attaching promoiety groups (e.g., amino acid esters), improving solubility and reducing systemic toxicity. For instance, 5-fluorouracil-1-yl-aceto-L-phenylalanine ethyl ester shows 3.5-fold higher potency than 5-FU in xenograft models .

Combination Therapies

Synergistic effects are observed when combining 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid derivatives with doxorubicin or verapamil, reversing multidrug resistance in hepatocellular carcinoma .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume